molecular formula C20H16Br2N4O4 B1673647 Kinesore

Kinesore

Cat. No.: B1673647
M. Wt: 536.2 g/mol
InChI Key: DUGCMEGLYHBMAR-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Kinesore is a potent activator of kinesin-1 , a microtubule motor protein . Kinesin-1 plays a crucial role in the spatial organization of many subcellular components by transporting diverse protein and ribonuclear protein complexes, vesicles, and organelles on microtubules . This compound specifically targets the kinesin light chain tetratricopeptide repeat domain (KLC2-SKIP) in the absence of organelle cargo-adaptor engagement .

Mode of Action

This compound acts by inhibiting kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors . It simultaneously activates kinesin-1’s function of controlling microtubule dynamics in cells . This dual action demonstrates that these functions are mechanistically coupled .

Biochemical Pathways

The action of this compound affects the microtubule network within cells . In the presence of this compound, the microtubule network is entirely reorganized into a series of loops and bundles . This remodeling of the microtubule network is observed in a panel of mammalian normal and cancer cell lines .

Pharmacokinetics

This compound is known to be a cell-penetrant compound , suggesting it can be absorbed and distributed within cells. More research would be needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound’s action results in significant changes in cell morphology and function. It induces the remodeling of the microtubule network and the formation of extensive microtubule-rich projections . This phenotype is strongly suppressed in Kif5B knockout cells, confirming that microtubule remodeling induced by this compound is dependent upon the presence of kinesin-1 .

Action Environment

It’s known that this compound is stable at room temperature , and its effects can be observed in a variety of mammalian cell types

Future Directions

The discovery of Kinesore provides mechanistic insight into how the poorly understood activity of kinesin-1 is regulated . It establishes a proof-of-concept that a microtubule motor–cargo interface and associated autoregulatory mechanism can be manipulated using a small molecule . This offers a conceptual approach to consider for the chemical manipulation of the cytoskeleton and its motor proteins .

Biochemical Analysis

Biochemical Properties

Kinesore interacts with the kinesin-1 microtubule motor, a crucial player in the spatial organization of many subcellular components . This compound acts through the cargo-binding domain of the motor to activate its function in controlling microtubule dynamics . It inhibits kinesin-1 interaction with peptide fragments of organelle-specific cargo adaptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit microtubule-granule association and significantly reduce exocytosis . This suggests that this compound influences cell function by modulating the transport of granules to the cell periphery .

Molecular Mechanism

At the molecular level, this compound exerts its effects by activating the kinesin-1 motor in the absence of cargo . This activation induces kinesin light chain tetratricopeptide repeat domain-dependent kinesin-1 activation . It also inhibits kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors .

Temporal Effects in Laboratory Settings

It has been shown that this compound can activate the function of kinesin-1 in controlling microtubule dynamics .

Metabolic Pathways

Given its interaction with the kinesin-1 motor, it is likely that it plays a role in the transport of various biomolecules within the cell .

Transport and Distribution

This compound is believed to influence the transport and distribution of biomolecules within cells by activating the kinesin-1 motor . This activation could potentially affect the localization or accumulation of various biomolecules within the cell .

Subcellular Localization

Given its interaction with the kinesin-1 motor, it is likely that it plays a role in the transport of various biomolecules to specific compartments or organelles within the cell .

Preparation Methods

The synthesis of Kinesore involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Kinesore undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCMEGLYHBMAR-AUEPDCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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